2-Butynoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester
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Overview
Description
2-Butynoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester: is an organic compound with the molecular formula C14H14O3 This compound is characterized by the presence of a butynoic acid moiety, a phenyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butynoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester typically involves the esterification of 2-butynoic acid with 4-oxo-4-phenylbutyric acid in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It is used in assays to investigate enzyme activity and to develop new therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It is investigated for its potential to act as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-Butynoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This interaction can lead to the modulation of biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
4-Oxo-4-phenylbutyric acid: This compound shares a similar structure but lacks the butynoic acid moiety.
2-Oxo-4-phenylbutyric acid: Similar in structure but differs in the functional groups attached to the butyric acid backbone.
4-Oxo-4-phenylbut-2-enoic acid: Contains a similar phenyl and oxo group but differs in the position of the double bond.
Uniqueness: 2-Butynoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester is unique due to the presence of the butynoic acid moiety and the tert-butyl ester group. These structural features confer distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
188633-42-3 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl 4-oxo-4-phenylbut-2-ynoate |
InChI |
InChI=1S/C14H14O3/c1-14(2,3)17-13(16)10-9-12(15)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
LXIFSKVVFBZPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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